molecular formula C4H4Br2N2O B2475448 5-Bromo-1H-pyridazin-4-one;hydrobromide CAS No. 1884550-23-5

5-Bromo-1H-pyridazin-4-one;hydrobromide

Cat. No. B2475448
CAS RN: 1884550-23-5
M. Wt: 255.897
InChI Key: XABBWWNMIBXHAM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

In one study, 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine was synthesized using a one-step reaction route .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthetic Strategies and Approaches

The compound 5-Bromo-1H-pyridazin-4-one hydrobromide has been investigated for its synthetic strategies and approaches. Researchers have explored methods to assemble the pyrazolopyridine system. These methods include various synthetic routes, such as cyclization reactions, condensations, and functional group transformations. Advantages and drawbacks of each approach have been considered .

Biomedical Applications

a. Antimicrobial Properties: Imidazo[4,5-b]pyridine derivatives, including 5-Bromo-1H-pyridazin-4-one, exhibit diverse biological activities. Some studies have explored their antimicrobial features. The tautomeric form present in imidazo[4,5-b]pyridine skeletons contributes to their versatility. Researchers have synthesized novel derivatives by condensing 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides. These compounds have shown effects on positions N3 and N4, making them potential candidates for antimicrobial drug development .

Mechanism of Action

While the mechanism of action for “5-Bromo-1H-pyridazin-4-one;hydrobromide” is not specifically mentioned, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

While specific safety data for “5-Bromo-1H-pyridazin-4-one;hydrobromide” is not available, similar compounds like 4-Bromo-1H-imidazole are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

New heterocyclic systems containing 1,2,5-chalcogenadiazoles are of great interest for the creation of organic photovoltaic materials and biologically active compounds . This suggests potential future directions for research and development in this field.

properties

IUPAC Name

5-bromo-1H-pyridazin-4-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-7-2-4(3)8;/h1-2H,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABBWWNMIBXHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridazin-4-ol hydrobromide

CAS RN

1884550-23-5
Record name 5-bromopyridazin-4-ol hydrobromide
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